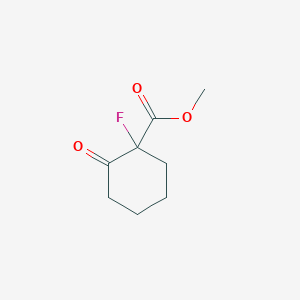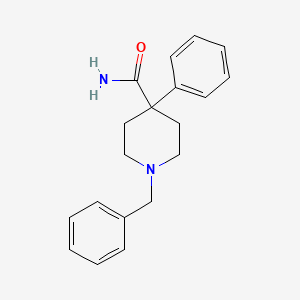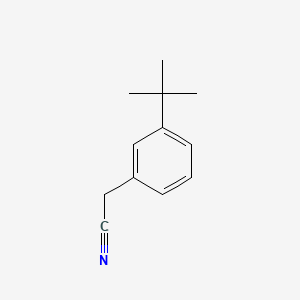
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Übersicht
Beschreibung
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound with a molecular formula of C11H15N. It is part of the benzazepine family, which are known for their diverse biological activities and applications in medicinal chemistry .
Wirkmechanismus
Target of Action
The primary targets of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine are muscarinic (M3) receptors and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses such as heart rate, smooth muscle contraction, and neurotransmission.
Mode of Action
This compound interacts with its targets by acting as an agonist at nicotinic acetylcholine receptors and a selective antagonist of muscarinic (M3) receptors . This means it can bind to these receptors and either stimulate (in the case of nicotinic acetylcholine receptors) or inhibit (in the case of M3 receptors) their activity.
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. As an agonist of nicotinic acetylcholine receptors, it can enhance cholinergic neurotransmission . As a selective antagonist of M3 receptors, it can inhibit the action of acetylcholine on these receptors, affecting pathways related to smooth muscle contraction and other physiological responses .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. As an agonist of nicotinic acetylcholine receptors, it can enhance cholinergic neurotransmission, potentially affecting cognitive function and other neurological processes . As a selective antagonist of M3 receptors, it can inhibit the action of acetylcholine on these receptors, potentially affecting smooth muscle contraction and other physiological responses .
Biochemische Analyse
Biochemical Properties
Benzazepines, a class of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzazepines have been found to exhibit antibacterial activity , act as sodium channel blockers , and inhibit squalene synthase .
Cellular Effects
Benzazepines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzazepines have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be achieved through various methods. One common approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine include:
- 1-Benzazepines
- 2-Benzazepines
- 3-Benzazepines
Uniqueness
What sets this compound apart is its specific substitution pattern and the resulting biological activities. Its derivatives have shown promise in various therapeutic areas, making it a compound of significant interest in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-5-4-8-12-11-7-3-2-6-10(9)11/h2-3,6-7,9,12H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVHEPOFTIRWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[1-(4-Chlorophenyl)cyclobutyl]ethanone](/img/structure/B3387544.png)





![2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B3387593.png)
![4-[(Carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B3387597.png)
![2-chloro-N-[3-(naphthalen-1-ylmethyl)-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3387605.png)
